3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL

Description

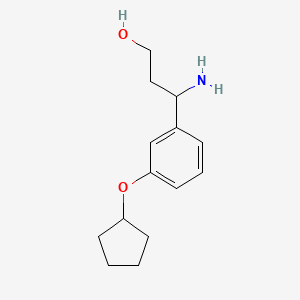

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is a β-amino alcohol derivative characterized by a phenyl ring substituted with a cyclopentyloxy group at the 3-position and an amino-hydroxylpropyl side chain.

Propriétés

Formule moléculaire |

C14H21NO2 |

|---|---|

Poids moléculaire |

235.32 g/mol |

Nom IUPAC |

3-amino-3-(3-cyclopentyloxyphenyl)propan-1-ol |

InChI |

InChI=1S/C14H21NO2/c15-14(8-9-16)11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12,14,16H,1-2,5-6,8-9,15H2 |

Clé InChI |

GPFHBNLUSHSQMV-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)OC2=CC=CC(=C2)C(CCO)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL typically involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxyacetophenone.

Reduction: Formation of 3-amino-3-(3-cyclopentyloxyphenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclopentyloxy group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methoxy or fluoro). For example, the 3,4-dichloro analog (XLogP3 = 1.7) is less lipophilic than the cyclopentyloxy derivative due to the latter’s bulky aliphatic ring.

- Boiling Point: Bulky substituents reduce volatility. The methoxy analog’s boiling point (~250°C estimated) is higher than 3-aminopropan-1-ol (187°C) , suggesting the cyclopentyloxy derivative may exceed 250°C.

- Solubility : Polar substituents (e.g., -OH, -NH₂) enhance water solubility. The fluorophenyl derivative’s high solubility contrasts with the cyclopentyloxy analog’s predicted lower solubility.

Activité Biologique

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 245.34 g/mol

The structure features an amino group, a cyclopentyloxy group, and a propanol backbone, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Analgesic Effects : The compound has shown promise as a local anesthetic and analgesic agent. In studies involving mice, it was tested for its ability to reduce pain responses induced by phenylquinone, demonstrating significant analgesic properties with an ED50 value calculated from dose-response curves .

- Neurological Effects : The compound's structure suggests potential interaction with neurotransmitter systems. For instance, related compounds have been identified as NR2B receptor antagonists, which are implicated in the modulation of pain and neuroprotection in models of neuropathic pain and Parkinson’s disease .

Pain Response Studies

In a controlled study using male NMRI mice, the analgesic effect of the compound was evaluated. Mice were administered varying doses (10 mg/kg standard dose) and observed for writhing reactions. The results indicated that the compound significantly reduced writhing compared to control groups treated with saline. The ED50 values were determined through regression analysis, confirming its efficacy as an analgesic .

Neurological Impact

A series of related studies highlighted the role of similar compounds in neurological conditions. For instance, 3-substituted aminocyclopentanes were noted for their selective antagonism at NR2B receptors, providing insights into their potential use in treating neuropathic pain without adverse motor coordination effects . This suggests that this compound may also share these beneficial properties.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound likely interacts with specific neurotransmitter receptors, particularly those associated with pain pathways.

- Ion Channel Modulation : Similar compounds have shown to modulate ion channels involved in neuronal excitability, which may contribute to their analgesic effects.

Case Study 1: Analgesic Efficacy

A study focused on the analgesic efficacy of this compound demonstrated significant reduction in pain response in animal models. Mice treated with the compound displayed decreased writhing reactions compared to controls, indicating effective pain relief.

Case Study 2: Neuropathic Pain Model

In a neuropathic pain model involving spinal nerve ligation in rats, compounds structurally related to this compound showed improved efficacy in reducing pain behaviors without affecting motor coordination. This highlights the potential for developing this compound into a therapeutic agent for chronic pain management .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.